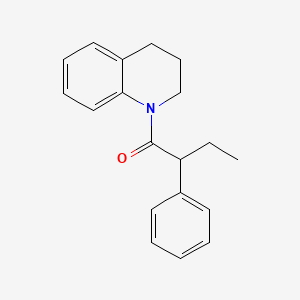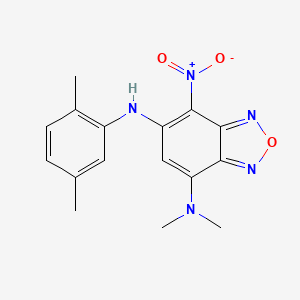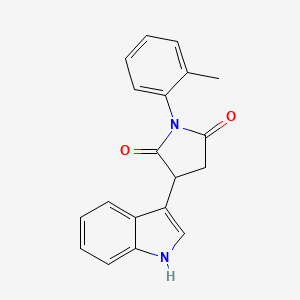
N-(2-chlorophenyl)-2-methoxy-4-(methylthio)benzamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as CMMD or ML-18, is a synthetic compound that belongs to the family of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, neurology, and immunology.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anticancer drugs.
In neurology, this compound has been studied for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
In immunology, this compound has been studied for its potential immunomodulatory effects. Studies have shown that this compound can modulate the immune response by regulating the production of cytokines and chemokines, which are important mediators of the immune response. Furthermore, this compound has been shown to enhance the activity of natural killer cells, which are important cells in the immune system that can recognize and eliminate cancer cells and infected cells.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to DNA damage and cell death. Additionally, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to changes in gene expression that can contribute to the anticancer effects of this compound.
In neuroprotection, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key pathway involved in the cellular response to oxidative stress. Activation of this pathway leads to the production of antioxidant enzymes and other protective proteins, which can protect neurons from oxidative stress and inflammation.
In immunomodulation, this compound has been shown to modulate the activity of various immune cells, including T cells, B cells, and natural killer cells. The exact mechanism of action is not fully understood, but studies have suggested that this compound may act through the regulation of cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II and histone deacetylase. In neuroprotection, this compound has been shown to activate the Nrf2 pathway, reduce oxidative stress and inflammation, and improve cognitive function. In immunomodulation, this compound has been shown to modulate the activity of various immune cells, enhance the activity of natural killer cells, and regulate cytokine and chemokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chlorophenyl)-2-methoxy-4-(methylthio)benzamide is its potential therapeutic applications in various fields of research, including cancer research, neurology, and immunology. Additionally, this compound has been shown to have low toxicity in animal studies, which is a desirable characteristic for potential therapeutic agents. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for the research on N-(2-chlorophenyl)-2-methoxy-4-(methylthio)benzamide. In cancer research, further studies are needed to determine the efficacy of this compound in vivo and to optimize its administration and dosing. Additionally, studies are needed to determine the potential side effects of this compound and to develop strategies to mitigate these effects. In neurology, further studies are needed to determine the potential neuroprotective effects of this compound in vivo and to optimize its administration and dosing. Additionally, studies are needed to determine the potential side effects of this compound on the central nervous system. In immunology, further studies are needed to determine the potential immunomodulatory effects of this compound in vivo and to optimize its administration and dosing. Additionally, studies are needed to determine the potential side effects of this compound on the immune system.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-14-9-10(20-2)7-8-11(14)15(18)17-13-6-4-3-5-12(13)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSIUPOGINLOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6a,12c-dihydroacenaphtho[1,2-b]quinoxaline](/img/structure/B3954983.png)

![1-(2-methylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3954993.png)
![ethyl 4-[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B3955001.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3955003.png)
![2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B3955010.png)
![N-[4-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3955020.png)

![4-amino-N-(4-methoxyphenyl)-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-thiazole-5-carboxamide](/img/structure/B3955032.png)
![2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3955045.png)
![1-(9H-carbazol-9-yl)-3-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-2-propanol](/img/structure/B3955047.png)
![N-[4-(benzyloxy)phenyl]-2-phenylbutanamide](/img/structure/B3955048.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B3955061.png)
